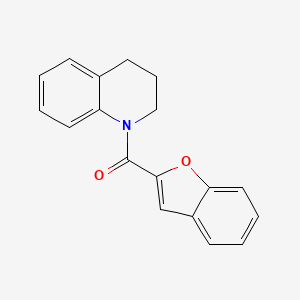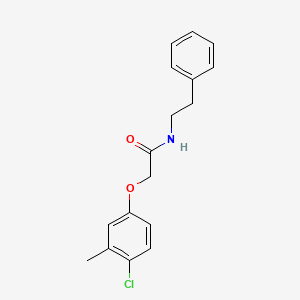
8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as warfarin, is a widely used anticoagulant medication. It was first introduced in 1948 and has since become an essential drug in the prevention and treatment of thromboembolic disorders. Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, thereby preventing blood clots from forming. In
Aplicaciones Científicas De Investigación
Supramolecular Structure and Synthesis Studies : Research involving chromene derivatives like 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one often focuses on their molecular and supramolecular structures. For instance, a study by Padilla-Martínez et al. (2011) detailed the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research highlights the importance of understanding the structural characteristics of chromene derivatives in the field of chemistry (Padilla-Martínez et al., 2011).
Non-linear Optical (NLO) Properties : Arif et al. (2022) explored the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. Their research demonstrated the significance of chromene derivatives in studying non-linear optical properties, which are critical in developing advanced materials for optical applications (Arif et al., 2022).
Catalytic Synthesis Applications : In the study by Wu, Li, and Yan (2011), a series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized, showcasing the potential of chromene derivatives in catalytic synthesis and the development of environmentally benign procedures (Wu, Li, & Yan, 2011).
Pharmaceutical Research : The potential of chromenone derivatives in pharmaceutical research is evident in studies like that by Clapham et al. (2012), which investigated the enantioselective inhibition of DNA-dependent protein kinase by chromenone derivatives. This suggests the relevance of chromene derivatives in developing targeted pharmaceutical agents (Clapham et al., 2012).
Application in Organic Light-emitting Diodes (OLEDs) : Jung et al. (2017) synthesized various chromen-2-one derivatives for use in non-doped OLEDs. Their study illustrates the application of chromene derivatives in the field of materials science, specifically in the development of new materials for electronic devices (Jung et al., 2017).
Metal Ion Detection in Human Liver Cancer Cells : A study by Dey et al. (2019) involved the synthesis of a derivative for metal ion detection in liver cancer cells, demonstrating the utility of chromene derivatives in bioanalytical chemistry and cancer research (Dey et al., 2019).
Propiedades
IUPAC Name |
8-methyl-7-(2-oxopropoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-22-17-9-8-15-16(14-6-4-3-5-7-14)10-18(21)23-19(15)13(17)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAIVQUSOCQFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)
